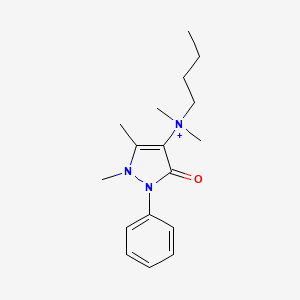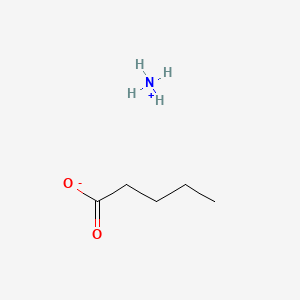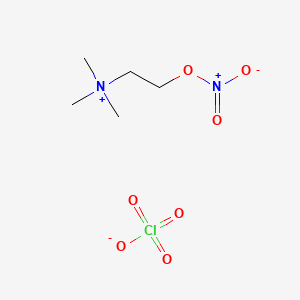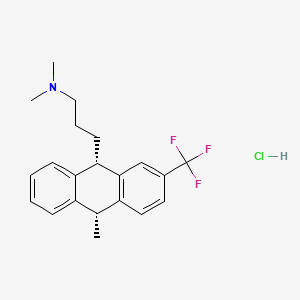
Fluotracen hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluotracen Hydrochloride: is a tricyclic compound known for its dual antidepressant and antipsychotic activities . It is chemically identified as N,N-dimethyl-3-[10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine hydrochloride . This compound has shown potential in treating both depression and psychosis, making it a unique candidate in the field of psychiatric medication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluotracen Hydrochloride involves the reaction of 10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracene with N,N-dimethylpropan-1-amine under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the compound’s purity and yield . The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Fluotracen Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Chemistry: Used as a model compound in studying tricyclic structures and their reactivity.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored for its dual antidepressant and antipsychotic activities, making it a candidate for treating comorbid psychiatric conditions.
Mechanism of Action
Fluotracen Hydrochloride exerts its effects by blocking GABA(A) receptors, which are involved in the regulation of neurotransmitter release in the brain . This blockade leads to an increase in the levels of neurotransmitters like serotonin and dopamine, which are associated with mood regulation and psychotic symptoms . The compound’s dual activity makes it effective in treating both depression and psychosis .
Comparison with Similar Compounds
Amoxapine: Another tricyclic compound with antidepressant and antipsychotic activities.
Loxapine: Known for its antipsychotic properties and used in the treatment of schizophrenia.
Trimipramine: A tricyclic antidepressant with sedative effects.
Uniqueness: Fluotracen Hydrochloride stands out due to its dual activity, making it a versatile compound in treating comorbid psychiatric conditions. Unlike some similar compounds, it has shown potential in both antidepressant and antipsychotic applications, providing a broader therapeutic scope .
Properties
CAS No. |
57363-14-1 |
|---|---|
Molecular Formula |
C21H25ClF3N |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N,N-dimethyl-3-[(9S,10R)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H24F3N.ClH/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20;/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3;1H/t14-,19+;/m1./s1 |
InChI Key |
LUIRCXMGCSEASE-MQZJHDQISA-N |
Isomeric SMILES |
C[C@H]1C2=C(C=C(C=C2)C(F)(F)F)[C@H](C3=CC=CC=C13)CCCN(C)C.Cl |
Canonical SMILES |
CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
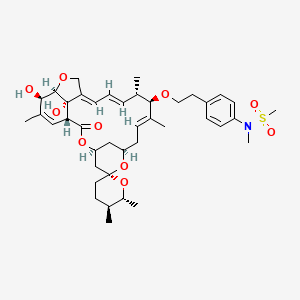
![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)
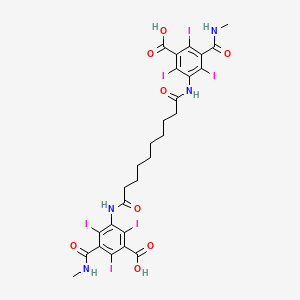
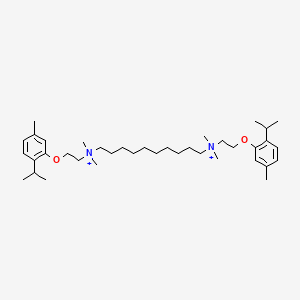

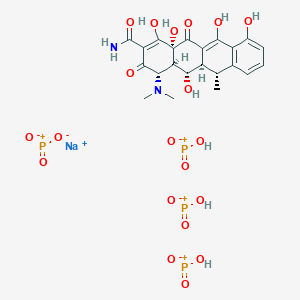
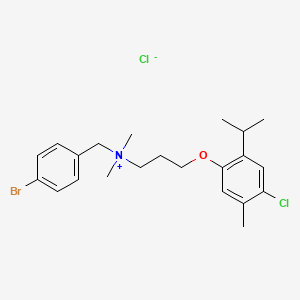

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B10859232.png)
